molecular formula C9H10O4 B1277942 (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid CAS No. 23508-35-2

(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid

Cat. No.: B1277942
CAS No.: 23508-35-2
M. Wt: 182.17 g/mol
InChI Key: JVGVDSSUAVXRDY-QMMMGPOBSA-N
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Description

(S)-3-(4-Hydroxyphenyl)lactic acid is a chiral compound with a hydroxyl group attached to the phenyl ring and a lactic acid moiety. It is known for its biological activity and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is integral to numerous biochemical reactions. It serves as a substrate for enzymes such as tyrosine hydroxylase, which catalyzes the conversion of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid to L-DOPA, a precursor to dopamine. Additionally, it interacts with phenylalanine hydroxylase, which converts phenylalanine to (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid. These interactions are vital for the production of catecholamines, which are essential for stress response and mood regulation .

Cellular Effects

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid influences various cellular processes. It is known to enhance the production of neurotransmitters, thereby affecting cell signaling pathways and gene expression. For instance, increased levels of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can lead to elevated dopamine levels, which in turn can enhance cognitive function and mood . Moreover, this compound plays a role in cellular metabolism by participating in the synthesis of thyroid hormones, which regulate metabolic rate and energy production.

Molecular Mechanism

The molecular mechanism of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid involves its conversion to various bioactive compounds. It binds to and activates tyrosine hydroxylase, leading to the production of L-DOPA. This process is crucial for the synthesis of dopamine, norepinephrine, and epinephrine. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can undergo phosphorylation, which may influence its activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can vary over time. Studies have shown that its stability is influenced by factors such as pH and temperature. Over extended periods, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid in animal models are dose-dependent. At low doses, it has been shown to enhance cognitive function and reduce stress levels. At high doses, it may lead to adverse effects such as increased blood pressure and heart rate. Threshold effects have been observed, where the benefits of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plateau beyond a certain dosage .

Metabolic Pathways

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of catecholamines and thyroid hormones. Enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase play crucial roles in these pathways. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is transported and distributed via specific transporters and binding proteins. For instance, the large neutral amino acid transporter (LAT1) facilitates its uptake into cells. Once inside, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can accumulate in various tissues, including the brain, where it exerts its effects on neurotransmitter synthesis .

Subcellular Localization

The subcellular localization of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is critical for its activity. It is predominantly found in the cytoplasm, where it interacts with enzymes involved in neurotransmitter synthesis. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid may undergo post-translational modifications, such as phosphorylation, which can influence its localization and function within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-(4-Hydroxyphenyl)lactic acid can be synthesized through the bioconversion of 4-hydroxyphenylpyruvic acid using lactic acid bacteria. The bacteria are cultured in a medium containing carbon sources such as glucose, maltose, lactose, or sucrose, and nitrogen sources like corn steep liquor, yeast extract, peptone, and soy bean pulp. The fermentation is carried out at temperatures between 25 and 40°C, resulting in the production of (S)-3-(4-Hydroxyphenyl)lactic acid .

Industrial Production Methods

The industrial production of (S)-3-(4-Hydroxyphenyl)lactic acid involves similar fermentation processes, with optimization for large-scale production. The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Hydroxyphenyl)lactic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 4-hydroxyphenylpyruvic acid.

    Reduction: Formation of 4-hydroxyphenylethanol.

    Esterification: Formation of esters like ethyl 4-hydroxyphenylacetate.

Scientific Research Applications

(S)-3-(4-Hydroxyphenyl)lactic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(4-Hydroxyphenyl)lactic acid is unique due to its chiral nature and specific biological activitiesCompared to ethyl lactate, it offers more versatility in chemical synthesis and biological research .

Properties

IUPAC Name

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGVDSSUAVXRDY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432803
Record name (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23508-35-2
Record name Latifolicinin C acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023508352
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Record name (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23508-35-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATIFOLICININ C ACID
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Synthesis routes and methods

Procedure details

10 g of 3-(4-hydroxyphenyl)pyruvic acid were dissolved in 50 ml of isopropyl alcohol, and 0.3 g of 10% palladium on charcoal was added thereto. The mixture was stirred at 25° C. under atmospheric pressure for 6 hours in a hydrogen stream. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to give 9.8 g of 3-(4-hydroxyphenyl)lactic acid as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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